molecular formula C11H12BrFO B570425 5-Bromo-1-(2-fluorophenyl)-2-pentanone CAS No. 1373350-56-1

5-Bromo-1-(2-fluorophenyl)-2-pentanone

Cat. No.: B570425
CAS No.: 1373350-56-1
M. Wt: 259.118
InChI Key: JWOWGWXSDRIJDF-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-fluorophenyl)-2-pentanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 1st position of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorophenyl)-2-pentanone typically involves the bromination of 1-(2-fluorophenyl)-2-pentanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-fluorophenyl)-2-pentanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran, diethyl ether) under inert atmosphere.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions at elevated temperatures.

Major Products

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

5-Bromo-1-(2-fluorophenyl)-2-pentanone has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: It is used as a building block for the synthesis of complex organic compounds.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-fluorophenyl)-2-pentanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorophenyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-chlorophenyl)-2-pentanone
  • 5-Bromo-1-(2-methylphenyl)-2-pentanone
  • 5-Bromo-1-(2-nitrophenyl)-2-pentanone

Uniqueness

5-Bromo-1-(2-fluorophenyl)-2-pentanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties

Properties

IUPAC Name

5-bromo-1-(2-fluorophenyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWGWXSDRIJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283267
Record name 5-Bromo-1-(2-fluorophenyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373350-56-1
Record name 5-Bromo-1-(2-fluorophenyl)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373350-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(2-fluorophenyl)-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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